molecular formula C8H11NO B1444535 5-Propylpyridin-3-ol CAS No. 61893-04-7

5-Propylpyridin-3-ol

Cat. No. B1444535
CAS RN: 61893-04-7
M. Wt: 137.18 g/mol
InChI Key: LAVZJGKJJZAPBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Propylpyridin-3-ol is C8H11NO . It has a molecular weight of 137.18 . The structure of the compound includes a pyridine ring with a propyl group and a hydroxyl group attached .


Physical And Chemical Properties Analysis

5-Propylpyridin-3-ol is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Metalloenzyme Inhibition by Iron Chelators

Another significant application of 5-Propylpyridin-3-ol analogs is in the study of metalloenzyme inhibition. A range of novel 3-hydroxypyridin-4-ones with different R(2) substituents has been synthesized. These are used to investigate the structure-activity relationship between the chemical nature of the ligand and its inhibitory activity on the iron-containing metalloenzyme 5-lipoxygenase. The study has found that molecular dimensions and lipophilicity critically impact the ability of this class of chelator to inhibit 5-lipoxygenase (Liu et al., 2002).

Electrochemical Deposition of Aluminum

The compound has also been studied in the context of electrochemical deposition. A new ionic liquid (IL) based on “neutral” ligand, 4-propylpyridine, has been obtained through complexation with AlCl3. This study is significant for the electrochemical deposition of aluminum, demonstrating that the asymmetric cleavage of AlCl3 generates Al-containing cations beneficial for electrodeposition (Fang et al., 2015).

Safety And Hazards

The safety information for 5-Propylpyridin-3-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to handle the compound with appropriate personal protective equipment .

properties

IUPAC Name

5-propylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-7-4-8(10)6-9-5-7/h4-6,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVZJGKJJZAPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735021
Record name 5-Propylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylpyridin-3-ol

CAS RN

61893-04-7
Record name 5-Propylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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